(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula and a molecular weight of 162.19 g/mol. It is classified under the imidazopyridine derivatives, which are known for their biological activity and potential therapeutic applications. The compound is recognized by its CAS number, 30489-44-2, and has garnered interest in medicinal chemistry due to its structural properties and biological implications.
The compound is derived from 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, which serves as a precursor in its synthesis. Imidazopyridines, including this compound, are categorized as nitrogen-containing heterocycles, which are significant in various pharmacological contexts. They are often explored for their roles in drug discovery, particularly as scaffolds for bioactive molecules.
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves a reduction reaction. A well-documented method includes the following steps:
The molecular structure of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol features an imidazopyridine core with a hydroxymethyl group attached to the nitrogen-containing ring:
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not fully elucidated but is believed to involve interactions with specific biological targets. Research indicates that derivatives of imidazopyridines may inhibit certain enzymes or receptors involved in disease processes:
This interaction could lead to various pharmacological effects, making it a candidate for further investigation.
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings and potential applications in pharmaceuticals.
The scientific applications of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol include:
Research continues to explore its efficacy and safety profile in potential therapeutic contexts, making it an important compound within medicinal chemistry frameworks.
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged fused heterocycle recognized as a privileged structure in medicinal chemistry due to its versatile drug-like properties and broad therapeutic relevance. This bicyclic 5,6-ring system provides exceptional structural rigidity, facilitating defined spatial orientation of pharmacophoric substituents. Its electron-rich nature enables π-stacking interactions with biological targets, while the nitrogen atoms offer hydrogen-bonding capabilities critical for target binding [1] [10]. X-ray crystallographic studies confirm that low degree-of-freedom substituents (e.g., adamantyl or biphenyl groups) maintain high coplanarity with the core, optimizing target engagement without significant conformational penalty [10]. These attributes underpin four FDA/EMA-approved drugs: Zolpidem (insomnia), Alpidem (anxiety), Zolimidine (antiulcer), and Olprinone (cardiotonic) [1] [3] [10]. The scaffold’s synthetic versatility allows regioselective functionalization at C-3, C-5, C-6, and C-8 positions, enabling rational drug design across diverse disease targets [1] [8].
Bioactivity profiles of imidazo[1,2-a]pyridines are dictated by strategic substitution patterns that modulate target specificity, potency, and physicochemical properties. The C-3 position is particularly sensitive to modifications, with carboxamide derivatives (e.g., Q203/telacebec) exhibiting nanomolar inhibition against Mycobacterium tuberculosis (MIC~90~ ≤0.03–0.8 μM) via QcrB inhibition in the oxidative phosphorylation pathway [6]. Conversely, C-3-acetamides or carboxylates enhance anti-inflammatory activity, as evidenced by compound 1 (Imidazo[1,2-a]pyridin-3-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone) showing >60% inhibition in rat paw edema models [4]. Thiazole conjugates at C-3 (e.g., (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones) demonstrate multi-target engagement in Alzheimer’s disease by suppressing β-amyloid aggregation and neuroinflammation [4]. Recent innovations include:
Table 1: Bioactivity Profiles of Key Imidazo[1,2-a]pyridine Substitutions
Substitution Position | Chemical Motif | Primary Bioactivity | Potency |
---|---|---|---|
C-3 | Carboxamide (Q203) | Anti-tubercular (QcrB inhibition) | MIC~90~ ≤0.03–0.8 μM [6] |
C-3 | Methanone-linked thiazole | Anti-Alzheimer (Aβ aggregation suppression) | >60% in vivo inhibition [4] |
C-3 | Chalcone-Schiff base | Antibacterial | MIC 64–175 µg/mL [8] |
C-6/C-8 | Methyl/biphenyl | AChE inhibition | IC~50~ 79 µM [10] |
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 30489-44-2; Mol. Formula: C~9~H~10~N~2~O) serves as a strategic model compound for probing imidazo[1,2-a]pyridine reactivity and derivatization. Its C-3 hydroxymethyl group (–CH~2~OH) is a versatile synthetic handle for:
Table 2: Physicochemical Data for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C~9~H~10~N~2~O | PubChem CID 13634586 [5] |
Molecular Weight | 162.20 g/mol | PubChem [5] |
Melting Point | 158–160 °C | Vendor specification [2] |
Purity | ≥95% | HPLC (VWR/Matrix Scientific) [2] |
Hydrogen Bond Donors | 1 (OH group) | Calculated [5] |
Hydrogen Bond Acceptors | 3 (N~2~, O) | Calculated [5] |
Compound Names Mentioned: Zolpidem, Alpidem, Olprinone, Zolimidine, Q203 (telacebec), compound 1, compound 42, compound 2h, (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: